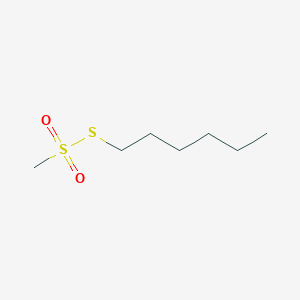

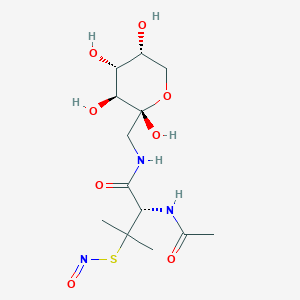

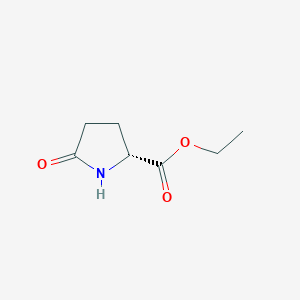

![molecular formula C22H35N3O8 B014921 Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate CAS No. 183673-68-9](/img/structure/B14921.png)

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of triazoles, including Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate, can involve a variety of methods, such as the Huisgen 1,3-dipolar cycloaddition, which has been popularized in recent years through the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These methods are known for their efficiency and the ability to produce triazoles under relatively mild conditions. Advances in eco-friendly procedures for the synthesis of 1,2,3-triazoles highlight the importance of developing sustainable and green chemistry approaches in the synthesis of these compounds (de Souza et al., 2019).

Molecular Structure Analysis

Triazoles, including Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate, exhibit a unique molecular structure characterized by a five-membered ring containing three nitrogen atoms. This structure imparts significant stability to the molecule, making it resistant to oxidation, reduction, and hydrolysis under acidic and basic conditions. The molecular structure of triazoles is fundamental to their diverse biological activities and applications in various fields.

Chemical Reactions and Properties

Triazoles can participate in a wide range of chemical reactions, thanks to their versatile chemical structure. They are known to undergo reactions such as N-alkylation, oxidation, and further cycloadditions, which can modify their structure and enhance their biological activities. The chemical properties of triazoles, including their stability and reactivity, make them valuable scaffolds in the design of new drugs and materials.

Physical Properties Analysis

The physical properties of triazoles, including solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical in determining the compound's applicability in various pharmaceutical and industrial applications. For instance, the solubility of triazoles in different solvents can affect their utility in drug formulation and synthesis processes.

Chemical Properties Analysis

The chemical properties of triazoles, such as acidity, basicity, and reactivity towards various reagents, play a crucial role in their application in synthetic chemistry and drug design. Their ability to act as ligands in coordination chemistry and their participation in hydrogen bonding are also important aspects of their chemical behavior.

References

Eigenschaften

IUPAC Name |

tritert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O8/c1-19(2,3)31-16(28)23-12-10-22(11-13-23)14(26)24(17(29)32-20(4,5)6)15(27)25(22)18(30)33-21(7,8)9/h10-13H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVANXWWDBFXDBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394705 |

Source

|

| Record name | AC1MTQJD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate | |

CAS RN |

183673-68-9 |

Source

|

| Record name | AC1MTQJD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

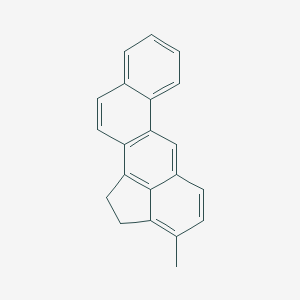

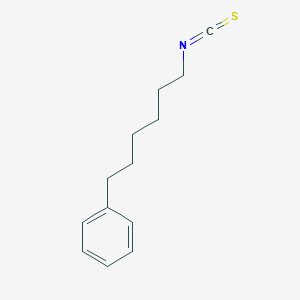

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)